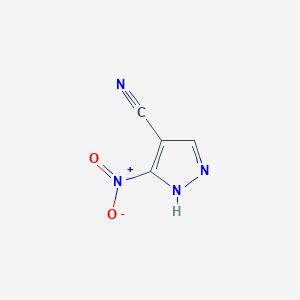

3-Nitro-1H-pyrazole-4-carbonitrile

Descripción

Contextualization within Nitrogen Heterocyclic Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure composed of carbon atoms and at least one nitrogen atom. nih.gov This class of compounds is exceptionally broad, encompassing simple aromatic rings like pyridine (B92270) and pyrrole (B145914) to more complex fused systems found in countless biologically active molecules. nih.gov Pyrazoles are a distinct family within this group, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. nih.govnih.govnih.gov This arrangement imparts unique physical and chemical properties that have made pyrazole (B372694) derivatives a subject of intense study. nih.gov The pyrazole core is a crucial component in many areas of modern chemistry, valued for its structural stability and versatile reactivity. smolecule.comambeed.com

Historical Perspectives on Pyrazole and Nitropyrazole Research

The study of pyrazoles dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. nih.govnih.gov Shortly after, in 1889, the first synthesis of the parent pyrazole molecule was achieved by Buchner. nih.gov A significant milestone in understanding the natural occurrence of this scaffold was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959. nih.gov

The introduction of a nitro group onto the pyrazole ring, creating nitropyrazoles, marked a significant expansion of their chemical utility. The synthesis of 3-nitropyrazole (3-NP) was notably reported in 1970. nih.gov Research into nitropyrazoles has been heavily driven by their application as energetic materials and as critical intermediates for synthesizing more complex, high-nitrogen compounds. nih.govnih.gov

Current Research Trajectories and Future Outlook for 3-Nitro-1H-pyrazole-4-carbonitrile

This compound is a specific derivative within the nitropyrazole family. While detailed research focusing exclusively on this isomer is not extensively documented in publicly available literature, its structure suggests clear research trajectories. The primary focus for nitrated pyrazole compounds is currently in the field of energetic materials, where their high nitrogen content, density, and heat of formation are highly desirable properties. nih.govnih.gov

Future research will likely concentrate on two main areas: the development of efficient and scalable synthesis routes and the exploration of its utility as a precursor for high-performance materials. nih.gov The functional groups present—a pyrazole ring, a nitro group, and a nitrile group—offer multiple sites for chemical modification, opening avenues for the creation of novel energetic compounds or functional molecules for other applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 39205-87-3 sigmaaldrich.com |

| Molecular Formula | C₄H₂N₄O₂ sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Storage | Sealed in dry, room temperature sigmaaldrich.com |

Significance as a Molecular Scaffold in Advanced Chemical Research

The significance of this compound as a molecular scaffold stems from the combined reactivity of its constituent parts. The pyrazole ring itself is considered a pharmacologically important scaffold, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory and anticancer agents. nih.govmdpi.com

The presence of both a nitro and a nitrile group makes this compound a particularly valuable building block in organic synthesis. smolecule.com The nitro group can be reduced to an amine, a key functional group for further derivatization, while the nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. smolecule.com For instance, related aminopyrazole carbonitriles serve as crucial precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.com In the context of materials science, nitropyrazoles are vital intermediates for creating advanced energetic materials with tailored properties such as high detonation performance and low sensitivity. nih.govnih.govrsc.org Therefore, this compound represents a versatile platform for accessing a diverse range of more complex molecules for medicinal, agrochemical, and materials applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-nitro-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O2/c5-1-3-2-6-7-4(3)8(9)10/h2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWGVDFLAUBWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361600 | |

| Record name | 3-Nitro-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39205-87-3 | |

| Record name | 3-Nitro-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Nitro 1h Pyrazole 4 Carbonitrile and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches are fundamental in heterocyclic chemistry, offering pathways to modify a core structure to achieve the desired functionalization. These typically involve the nitration of a suitable precursor or the construction of the pyrazole (B372694) ring with the nitro group already incorporated.

The introduction of a nitro group onto a pyrazole ring is a common electrophilic substitution reaction. The direct nitration of 1H-pyrazole-4-carbonitrile, the logical precursor, would be the most straightforward method. Generally, the nitration of pyrazole and its derivatives is achieved using a mixture of concentrated nitric acid and sulfuric acid. smolecule.comnih.gov The conditions can be tuned to control the position of nitration. For instance, the nitration of pyrazole itself can lead to 1-nitropyrazole, which may then rearrange to 4-nitropyrazole or 3-nitropyrazole under different conditions. nih.gov

Studies have shown that direct nitration of pyrazole at the C-4 position is a common outcome. smolecule.com For the synthesis of the target molecule, 3-Nitro-1H-pyrazole-4-carbonitrile, this would involve the selective nitration at the C-3 position of the 1H-pyrazole-4-carbonitrile ring. The reactivity and directing effects of the cyano group at the C-4 position would play a critical role in the regioselectivity of this reaction.

Table 1: Examples of Nitration Conditions for Pyrazole Derivatives

| Starting Material | Nitrating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazole | HNO₃/H₂SO₄ | - | 4-Nitropyrazole | - | nih.gov |

| Pyrazole | HNO₃/Ac₂O/HAc | - | N-Nitropyrazole | - | nih.gov |

| 4-Iodopyrazole | Fuming HNO₃ / Zeolite | THF | 4-Nitropyrazole | - | nih.gov |

This table presents nitration strategies for various pyrazole compounds, illustrating common reagents and conditions that could be adapted for the nitration of 1H-pyrazole-4-carbonitrile.

An alternative to direct nitration is the construction of the pyrazole ring from acyclic precursors where one of the components already contains the nitro group. This strategy ensures the presence and position of the nitro functionality from the outset. The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a foundational method in this category. beilstein-journals.orgnih.gov

More advanced applications of this strategy involve the use of nitro-substituted building blocks. A notable example is the regioselective synthesis of substituted pyrazoles from the reaction of N-monosubstituted hydrazones with nitroolefins. organic-chemistry.org This [3+2] cycloaddition approach directly incorporates the nitro group from the nitroolefin into the final pyrazole structure. nih.govorganic-chemistry.org

Another, albeit high-risk, method involves the one-step cyclization of diazomethane (B1218177) with chloronitroethylene to produce 3-nitropyrazole, demonstrating the principle of building the ring with a nitro-precursor. nih.gov For the synthesis of this compound, a hypothetical cyclocondensation might involve the reaction of hydrazine with a dicarbonyl compound or equivalent synthon that is functionalized with both a nitro group and a nitrile group at the appropriate positions.

Table 2: Cyclocondensation Strategies for Nitro-Pyrazoles

| Precursor 1 | Precursor 2 | Reaction Type | Key Feature | Product Type | Reference |

|---|---|---|---|---|---|

| Hydrazone | Nitroolefin | Stepwise Cycloaddition | Nitro group is part of the olefin precursor. | Nitropyrazole | nih.govorganic-chemistry.org |

This table illustrates cyclocondensation strategies where the nitro functionality is incorporated from one of the starting materials, a key method for controlling regiochemistry.

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. beilstein-journals.org MCRs are particularly well-suited for the synthesis of heterocyclic libraries, including pyrazole derivatives. mdpi.com

The most common MCR for producing the pyrazole-4-carbonitrile scaffold involves the three-component reaction of an aldehyde, malononitrile (B47326), and a hydrazine derivative. beilstein-journals.org While this typically yields 5-aminopyrazole derivatives, the strategy could be adapted to produce the target nitro compound by employing a nitro-substituted starting material, for instance, a nitro-substituted aldehyde.

A novel MCR approach avoids the use of hydrazine entirely, instead using the multicomponent oxidative coupling of alkynes, nitriles, and titanium (Ti) imidos to construct the pyrazole ring. researchgate.netconsensus.app This modern method forms the N-N bond in the final step via oxidation-induced coupling on the titanium center, offering a modular and potentially safer route to multisubstituted pyrazoles. consensus.app

A significant focus in modern synthetic chemistry is the development of environmentally benign protocols. Green chemistry principles, such as the use of non-toxic solvents, catalyst-free conditions, and energy efficiency, are increasingly being applied to MCRs for pyrazole synthesis.

The development of catalyst-free MCRs is highly desirable as it simplifies reaction procedures and reduces chemical waste. An efficient, one-pot, three-component synthesis for 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles has been described that proceeds at room temperature in a mixture of water and ethanol (B145695), without the need for any catalyst. This method involves the reaction of aromatic aldehydes, malononitrile, and phenylhydrazine. The use of a green solvent system and the absence of a catalyst make this an environmentally friendly approach that could potentially be adapted for the synthesis of nitro-analogues.

Deep eutectic solvents (DES) are emerging as a new class of green solvents with unique properties, such as low volatility, high thermal stability, and biodegradability. They can also act as catalysts, simplifying reaction systems. The use of DES has been successfully demonstrated in the MCR synthesis of pyrazole-4-carbonitrile derivatives.

One study reports the use of a potassium carbonate/glycerol (K₂CO₃/glycerol) mixture as a deep eutectic solvent for the three-component synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives. This system acts as both the solvent and a catalyst, allowing the reaction to proceed efficiently at moderate temperatures (50-60°C). Another green and efficient DES, choline (B1196258) chloride/urea, has been used for the three-component synthesis of pyrazole derivatives and four-component synthesis of pyrano[2,3-c]pyrazole derivatives, demonstrating high efficiency and reduced reaction times.

Table 3: Deep Eutectic Solvents in MCR for Pyrazole-4-Carbonitrile Derivatives

| Deep Eutectic Solvent | Reactants | Temperature | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| K₂CO₃/Glycerol | Aldehyde, Ethyl Cyanoacetate, Phenylhydrazine | 50-60 °C | 2,3-dihydro-1H-pyrazole-4-carbonitrile | 85-95% |

This interactive table summarizes the application of different Deep Eutectic Solvents as green media for the multi-component synthesis of pyrazole-4-carbonitrile analogues.

Optimized Reaction Conditions for Green Chemistry Protocols

Aqueous Media and Environmentally Benign Solvents

The development of synthetic protocols in aqueous media represents a significant advancement in green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents. For the synthesis of pyrazole-4-carbonitrile derivatives, water has been successfully employed as a reaction medium, particularly in multicomponent reactions. researchgate.netresearchgate.net

One notable approach is the one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a hydrazine derivative in water. researchgate.net The use of simple, inexpensive, and non-toxic catalysts like sodium chloride has been shown to effectively promote this reaction at room temperature. researchgate.net This method offers several advantages, including high yields, short reaction times, simple work-up procedures, and the elimination of hazardous waste. researchgate.net The versatility of water as a neutral, readily available, and environmentally benign solvent makes it an attractive choice for these syntheses. researchgate.net

Furthermore, greener methodologies for pyrazole synthesis extend to the use of other eco-friendly solvents like ethanol, often in combination with techniques such as ultrasound or microwave irradiation to accelerate reactions. nih.govjetir.org For instance, pyrano[2,3-c]pyrazole derivatives, which share a common pyrazole core, have been synthesized in aqueous ethanol under ultrasound irradiation, significantly shortening reaction times. nih.gov These approaches align with the principles of green chemistry by improving energy efficiency and reducing the environmental impact of chemical synthesis. ijsdr.org

Table 1: Comparison of Solvents in Pyrazole Synthesis

| Solvent System | Catalyst | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Water | Sodium Chloride | Three-component condensation | Environmentally benign, high yield, simple work-up | researchgate.net |

| Water | NaPTS | Three-component condensation | Green solvent, good yield, short reaction time | researchgate.net |

| Aqueous Ethanol | Mn/ZrO2 | Four-component condensation | Ultrasound-assisted, short reaction time | nih.gov |

Precursor Selection and Reactant Scope

The structural foundation of this compound is built from carefully chosen precursors that provide the necessary carbon and nitrogen atoms for the pyrazole ring and its functional groups.

Malononitrile is a key building block for introducing the 4-carbonitrile group onto the pyrazole ring. Its high reactivity makes it a staple in multicomponent reactions for synthesizing pyrazole-4-carbonitriles. researchgate.netresearchgate.net A common and efficient strategy involves the one-pot reaction of a hydrazine, an aldehyde, and malononitrile. researchgate.net This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with the hydrazine to form the pyrazole ring. ijsdr.org

Variations of this approach exist, such as the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, which can be achieved through the reaction of hydrazine derivatives with ketene (B1206846) S,S- and S,N-acetals derived from malononitrile. smolecule.com Additionally, malononitrile can be used to functionalize an existing pyrazole scaffold. For example, it can react with a pyrazole-4-carbaldehyde in a Knoevenagel condensation to yield a 2-({3-[5-(4-nitrophenyl)-2-furyl]-1H-pyrazol-4-yl}methylene)malononitrile derivative. biointerfaceresearch.com

An alternative synthetic strategy involves incorporating the nitro group into one of the initial building blocks rather than introducing it onto the pre-formed pyrazole ring. This approach can offer advantages in controlling the final position of the nitro group. For example, the synthesis of novel nitro-substituted triaryl pyrazole derivatives has been accomplished by starting with nitro-substituted alkylphenones. nih.gov These precursors are first used to construct a nitro-containing 1,3-diketone, which is then cyclized with a hydrazine derivative to yield the target nitropyrazole. nih.gov

Another example is the reaction of N-arylhydrazones with nitroolefins, which provides a pathway to 1,3,5-trisubstituted pyrazoles where the nitro group originates from the nitroolefin reactant. researchgate.net The use of precursors that already contain a nitro group, such as 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde, allows for the synthesis of complex molecules where the nitro-functionality is retained in the final structure. biointerfaceresearch.com

Chemo- and Regioselective Synthesis of Isomers

Controlling the placement of functional groups on the pyrazole ring is a critical aspect of synthesis, as different isomers can exhibit vastly different chemical and physical properties.

The nitration of the pyrazole ring is a key step in synthesizing compounds like this compound. The position of nitration (N1, C3, C4, or C5) is highly dependent on the reaction conditions and the nature of the nitrating agent. nih.govresearchgate.net

A common method for preparing 3-nitropyrazoles involves a two-step process: the N-nitration of pyrazole followed by thermal rearrangement. nih.govgoogle.com

N-Nitration: Pyrazole can be nitrated at the N1 position using nitrating agents like nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O). nih.govgoogle.com

Rearrangement: The resulting N-nitropyrazole can then be rearranged to 3-nitropyrazole by heating in an organic solvent such as anisole (B1667542) or benzonitrile. nih.govgoogle.comchemicalbook.com In contrast, conducting the rearrangement in sulfuric acid at room temperature favors the formation of the 4-nitropyrazole isomer. nih.govmdpi.com

Direct C-nitration is also possible. Using a mixture of fuming nitric acid and fuming sulfuric acid can lead to the direct formation of 4-nitropyrazole. nih.govmdpi.com The choice of nitrating system is crucial; for instance, nitric acid in trifluoroacetic anhydride has been used for the direct nitration of various pyrazoles, sometimes yielding dinitrated products. semanticscholar.org The nitration of an already substituted pyrazole, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole, with nitric acid in acetic anhydride selectively yields the 4-nitro derivative. nih.gov

Table 2: Regiocontrol in Pyrazole Nitration

| Starting Material | Nitrating Agent / Conditions | Major Product | Reference |

|---|---|---|---|

| Pyrazole | 1. HNO₃/Ac₂O 2. Anisole, Reflux | 3-Nitro-1H-pyrazole | nih.govgoogle.com |

| N-Nitropyrazole | H₂SO₄, Room Temperature | 4-Nitro-1H-pyrazole | nih.govmdpi.com |

| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 4-Nitro-1H-pyrazole | nih.govmdpi.com |

| 3-Nitropyrazole | Conc. H₂SO₄ / Conc. HNO₃ | 3,4-Dinitropyrazole | google.com |

Existing substituents on the pyrazole ring exert a strong influence on the regiochemical outcome of subsequent reactions, including nitration. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—direct incoming electrophiles to specific positions. youtube.com

Generally, electrophilic substitution on the pyrazole ring is favored at the C4 position, as the carbocation intermediate formed by attack at this position is more stable compared to the intermediates from attack at C3 or C5. youtube.com However, this preference can be altered by substituents.

N-Substituents: Electron-withdrawing groups at the N1 position decrease the aromaticity of the pyrazole ring, making it less reactive towards electrophilic substitution. researchgate.net For example, an N-phenyl group can itself be nitrated, and the conditions can determine whether the pyrazole ring or the phenyl ring reacts. cdnsciencepub.com

C-Substituents: The presence of multiple electron-withdrawing groups on the pyrazole ring can deactivate it to the point that certain reactions fail. For instance, attempts to perform Mannich reactions on some dinitropyrazole derivatives were unsuccessful due to the strong deactivating effects of the nitro groups. nih.gov Conversely, the specific placement of substituents can direct amination to a position that might not be favored otherwise. acs.org Systematic studies on the N-alkylation of 3-substituted pyrazoles have demonstrated that the regioselectivity is governed by steric and electronic effects, a principle that extends to other substitution reactions. acs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 3-Nitro-1H-pyrazole-4-carbonitrile in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed portrait of the molecule's connectivity and environment can be assembled.

¹H and ¹³C NMR for Structural Assignment

While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR data can be predicted based on the chemical structure and data from analogous compounds.

¹H NMR: The structure of this compound possesses two protons: one attached to a nitrogen atom (N-H) and one attached to a carbon atom of the pyrazole (B372694) ring (C-H). The N-H proton is expected to be a broad singlet with a chemical shift that is highly dependent on the solvent and concentration, typically appearing far downfield. The single proton on the pyrazole ring, H5, is anticipated to appear as a sharp singlet, likely in the aromatic region (δ 8.0-9.5 ppm), due to the deshielding effects of the adjacent ring nitrogens and the electron-withdrawing nitro and cyano groups.

Predicted NMR Data for this compound Predicted data is based on general chemical shift knowledge and data from similar nitropyrazole structures. Actual experimental values may vary.

¹H NMR (in DMSO-d₆)| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| > 13.0 | br s | N1-H |

¹³C NMR (in DMSO-d₆)

| Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~150 | C3-NO₂ |

| ~140 | C5 |

| ~115 | C≡N |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously confirm the structural assignments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily be used to confirm the absence of coupling for the isolated C5-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signal at δ 8.5-9.5 ppm to the ¹³C signal of C5.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for establishing connectivity across multiple bonds. Expected long-range correlations would include:

The N-H proton correlating to C3 and C5.

The C5-H proton correlating to C3, C4, and the nitrile carbon. These correlations are crucial for confirming the substituent positions on the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between atoms. It could help confirm the planar structure of the pyrazole ring and analyze intermolecular interactions in concentrated solutions.

¹⁴N and ¹⁵N NMR for Nitro Group Characterization

Nitrogen NMR provides direct information about the chemical environment of the four nitrogen atoms in the molecule: the two pyrazole ring nitrogens (N1 and N2), and the nitrogen of the nitro group.

¹⁴N NMR: While ¹⁴N is the more abundant isotope, it is a quadrupolar nucleus, which often leads to very broad signals that can be difficult to observe, especially for nitrogens in asymmetric environments like those in this compound.

¹⁵N NMR: ¹⁵N NMR yields much sharper signals but suffers from low natural abundance and sensitivity, often requiring isotopic enrichment or indirect detection methods like ¹H-¹⁵N HMBC. researchgate.net In such an experiment, the N-H proton would show a correlation to N1, and potentially long-range correlations to N2. The nitro group nitrogen (NO₂) is expected to have a characteristic chemical shift far downfield, typically in the range of +350 to +400 ppm relative to nitromethane. researchgate.net Data for related pyrazoles have shown that ¹H-¹⁵N HMBC is an effective tool for distinguishing between isomers. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in the molecule. The key functional groups in this compound are the N-H bond, the C≡N (nitrile) group, and the NO₂ (nitro) group.

N-H Stretch: A broad absorption band is expected in the IR spectrum between 3100 and 3500 cm⁻¹, characteristic of the N-H stretching vibration.

C≡N Stretch: A sharp, medium-intensity absorption is predicted in the range of 2220-2260 cm⁻¹. This is a highly characteristic band for the nitrile functional group. rsc.org

NO₂ Stretches: The nitro group gives rise to two distinct stretching vibrations: a strong asymmetric stretch typically found between 1500 and 1570 cm⁻¹ and a strong symmetric stretch between 1300 and 1370 cm⁻¹. nih.gov

C=N and C=C Stretches: The pyrazole ring itself will have a series of characteristic stretching vibrations for its C=N and C=C bonds, typically appearing in the 1400-1650 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| N-H | 3100 - 3500 | Stretching |

| C-H | 3000 - 3100 | Stretching |

| C≡N | 2220 - 2260 | Stretching |

| NO₂ | 1500 - 1570 | Asymmetric Stretching |

| NO₂ | 1300 - 1370 | Symmetric Stretching |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of the compound and to study its fragmentation pattern upon ionization, which provides further structural clues.

With a molecular formula of C₄H₂N₄O₂, the calculated monoisotopic mass of this compound is approximately 138.018 Da. alfa-chemistry.com A high-resolution mass spectrum would confirm this exact mass, thereby validating the elemental composition.

Under electron impact (EI) ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z = 138. The fragmentation pattern would likely be dominated by the loss of small, stable neutral molecules or radicals. uni-saarland.demiamioh.edu Key expected fragmentation pathways for nitro-heterocyclic compounds include:

Loss of NO₂: A primary fragmentation would be the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a fragment ion at m/z = 92 (138 - 46).

Loss of NO: Subsequent loss of a nitroso radical (•NO) from the molecular ion would lead to a fragment at m/z = 108 (138 - 30).

Loss of HCN: The pyrazole ring itself can fragment. A common pathway is the loss of hydrogen cyanide (HCN), which would lead to various smaller fragment ions. For example, the [M-NO₂]⁺ ion at m/z 92 could lose HCN to give a fragment at m/z = 65. researchgate.net

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Identity |

|---|---|

| 138 | [M]⁺˙ (Molecular Ion) |

| 108 | [M - NO]⁺ |

| 92 | [M - NO₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, demonstrates the power of this technique. nih.govresearchgate.net For the target compound, an X-ray diffraction study would be expected to confirm the planarity of the pyrazole ring. It would provide precise measurements of the C-N and N-N bond lengths within the ring, as well as the geometries of the attached nitro and cyano groups.

A key area of interest would be the intermolecular interactions in the crystal lattice. The presence of the N-H group (a hydrogen bond donor) and the nitro and cyano groups (hydrogen bond acceptors) suggests that the molecules would likely be linked by a network of intermolecular hydrogen bonds. This hydrogen bonding network would play a significant role in the stability and physical properties of the crystal.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile |

Chromatographic Techniques for Purity and Mixture Analysis

The purity and analysis of this compound, a key intermediate in various synthetic pathways, relies on modern chromatographic techniques. These methods are essential for monitoring reaction progress, isolating the compound from complex mixtures, and ensuring its quality for subsequent applications. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the principal techniques employed for these purposes.

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of this compound and related nitropyrazole compounds. The inherent polarity of the nitro and cyano functionalities makes reversed-phase HPLC a particularly suitable method. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

For compounds structurally similar to this compound, such as other nitropyrazole derivatives, effective separation is often achieved using a C18 stationary phase. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, frequently with the addition of an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. For instance, the analysis of related compounds like 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile has been successfully performed using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. This approach is also scalable for preparative separations to isolate impurities.

While specific retention times are highly dependent on the exact chromatographic conditions, the following table outlines typical parameters used for the HPLC analysis of nitropyrazole derivatives, which can be adapted for this compound.

Table 1: Illustrative HPLC Parameters for Nitropyrazole Analysis

| Parameter | Typical Conditions |

| Stationary Phase | Reversed-phase C18 (e.g., ODS-2) or specialized columns like Newcrom R1 |

| Mobile Phase | Acetonitrile/Water gradient or isocratic elution |

| Modifier | Phosphoric acid or Formic acid (for MS compatibility) |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV-Vis at a wavelength between 230-260 nm |

| Column Temperature | Ambient to slightly elevated (e.g., 25-40 °C) |

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar, non-volatile compounds like this compound can be challenging due to its thermal lability and strong interactions with the stationary phase.

To overcome these limitations, derivatization is often employed to increase the volatility and thermal stability of the analyte. For pyrazole-containing compounds, trimethylsilyl (B98337) (TMS) derivatives are commonly prepared prior to GC-MS analysis. This technique has been successfully applied to complex pyranopyrazoles, which can be thermally unstable. While specific GC parameters for this compound are not widely documented, general conditions for the analysis of derivatized pyrazole compounds are presented below.

Table 2: General GC-MS Parameters for Derivatized Pyrazole Analysis

| Parameter | General Conditions |

| Derivatization | Trimethylsilylation (e.g., with BSTFA) |

| Column | Non-polar or semi-polar capillary column (e.g., DB-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient, e.g., starting at 100 °C and ramping to 300 °C |

| Detector | Mass Spectrometer (MS) for identification and quantification |

Thin-layer chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress and for the preliminary assessment of purity. It is also invaluable for developing optimal solvent systems for column chromatography purification. For the separation of polar compounds like nitropyrazoles, silica (B1680970) gel is the most common stationary phase.

The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar and a polar solvent is typically used, with the polarity of the mixture being adjusted to control the retention factor (Rf) of the compounds. For nitrated heterocyclic compounds, solvent systems such as chloroform/methanol or ethyl acetate/hexane are often effective. mdpi.com The progress of the separation is visualized under UV light or by using a staining agent.

Table 3: Common TLC Systems for Polar Heterocyclic Compounds

| Stationary Phase | Common Mobile Phase Systems (v/v) | Visualization |

| Silica Gel 60 F254 | Chloroform:Methanol (e.g., 9:1) | UV light (254 nm) |

| Silica Gel 60 F254 | Ethyl Acetate:Hexane (varying ratios) | UV light (254 nm) |

| Aluminum Oxide | Dichloromethane:Methanol (varying ratios) | UV light (254 nm) |

Reactivity and Chemical Transformations of 3 Nitro 1h Pyrazole 4 Carbonitrile

Reactions at the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole (B372694) ring, making it susceptible to nucleophilic attack and facilitating reduction to the corresponding amino group.

Reduction to Amino Derivatives

The reduction of the nitro group in 3-Nitro-1H-pyrazole-4-carbonitrile to an amino group yields 3-amino-1H-pyrazole-4-carbonitrile, a valuable intermediate for the synthesis of various fused heterocyclic systems. While direct catalytic hydrogenation of this compound is a plausible method, specific documented examples in the literature primarily focus on the synthesis of the amino derivative from other precursors. However, the electrochemical reduction of a similar compound, 1-ethyl-3-cyano-4-nitropyrazole, to the corresponding amine has been reported. acs.org This suggests that electrochemical methods could be a viable strategy for the reduction of this compound.

The general reaction for the reduction is as follows:

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, often under a hydrogen atmosphere. nih.gov Chemical reduction methods using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are also widely used. The choice of reducing agent and reaction conditions can be critical to avoid the reduction of the nitrile group.

Table 1: Potential Methods for the Reduction of this compound

| Reagent/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| H₂, Pd/C | Ethanol (B145695) or Methanol | Room temperature, atmospheric pressure | 3-Amino-1H-pyrazole-4-carbonitrile |

| SnCl₂·2H₂O | Concentrated HCl | 0 °C to room temperature | 3-Amino-1H-pyrazole-4-carbonitrile |

| Fe, CH₃COOH | Acetic acid/Water | Reflux | 3-Amino-1H-pyrazole-4-carbonitrile |

Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group

The strongly electron-withdrawing nitro group at the 3-position of the pyrazole ring activates the ring towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group, leading to the substitution of that group.

A notable example of an SNAr reaction on a related nitropyrazole system involves the displacement of a chloride ion. The reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097) in acetone (B3395972) at room temperature results in the facile replacement of the chlorine atom by the azido (B1232118) group. nih.gov This demonstrates the activating effect of the nitro group in facilitating nucleophilic attack on the pyrazole ring.

In the context of this compound, if a suitable leaving group were present at the 5-position, it would be susceptible to displacement by various nucleophiles. The general mechanism for an SNAr reaction involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Table 2: Potential Nucleophiles and Leaving Groups for SNAr Reactions on a Substituted this compound Ring

| Nucleophile | Leaving Group | Potential Product |

|---|---|---|

| Alkoxides (e.g., CH₃O⁻) | Halides (F, Cl, Br, I) | 5-Alkoxy-3-nitro-1H-pyrazole-4-carbonitrile |

| Amines (e.g., RNH₂) | Halides (F, Cl, Br, I) | 5-Amino-3-nitro-1H-pyrazole-4-carbonitrile derivatives |

Reactions at the Nitrile Group

The nitrile group of this compound is a versatile functional handle that can be transformed into various other functionalities, including carboxylic acids and tetrazoles.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-nitro-1H-pyrazole-4-carboxylic acid. This transformation is a common and useful reaction for converting nitriles to carboxylic acids. While specific literature detailing the hydrolysis of this compound is not abundant, the synthesis of the corresponding methyl ester from the carboxylic acid is documented, implying the feasibility of the hydrolysis step. chemicalbook.com

The general reaction for the hydrolysis is as follows:

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric acid or hydrochloric acid in an aqueous solution. Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to obtain the carboxylic acid.

Table 3: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₂SO₄ or HCl, H₂O, Heat | Amide | 3-Nitro-1H-pyrazole-4-carboxylic acid |

Cycloaddition Reactions (e.g., for Tetrazole Formation)

The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. This reaction, often referred to as a type of "click chemistry," is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. The reaction of a pyrazole-4-carbonitrile derivative with sodium azide in the presence of ammonium (B1175870) chloride in DMF has been reported to yield the corresponding pyrazolyl-tetrazole. researchgate.net This indicates that this compound can serve as a precursor for the synthesis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole.

The general scheme for the tetrazole formation is:

The reaction is typically carried out by heating the nitrile with an azide source, such as sodium azide, in a suitable solvent. The addition of a Lewis acid or a proton source can catalyze the reaction.

Table 4: Reagents and Conditions for Tetrazole Formation from Nitriles

| Azide Source | Catalyst/Additive | Solvent | Conditions | Product |

|---|---|---|---|---|

| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | Dimethylformamide (DMF) | Heat | 5-(3-Nitro-1H-pyrazol-4-yl)-1H-tetrazole |

| Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) | Isopropanol | Heat | 5-(3-Nitro-1H-pyrazol-4-yl)-1H-tetrazole |

Amination and Imination Reactions

Reactions at the Pyrazole Ring System of this compound

The reactivity of the pyrazole ring in this compound is significantly influenced by the electronic properties of its substituents. The presence of two powerful electron-withdrawing groups, the nitro group at position 3 and the cyano group at position 4, profoundly impacts the electron density distribution within the heterocyclic system. This electronic deficiency governs the types of chemical transformations the molecule can undergo.

Electrophilic and Nucleophilic Substitutions on the Heterocycle

The pyrazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic substitution. slideshare.net However, in the case of this compound, the situation is reversed. The strong deactivating nature of the nitro and cyano groups withdraws electron density from the ring, making it highly resistant to common electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com Further nitration, for instance, would require harsh conditions, and substitution would be directed by the existing substituents, although such reactions on this specific substrate are not prominently documented. The synthesis of multiply nitrated pyrazoles often involves complex, multi-step procedures rather than direct substitution on an already deactivated ring. nih.govnih.gov

Conversely, the electron-poor nature of the pyrazole ring in this compound makes it a candidate for nucleophilic aromatic substitution (SNAr). While the carbon atoms of the pyrazole ring itself are not typically substituted via nucleophilic attack, the presence of a suitable leaving group at a position activated by the electron-withdrawing groups could facilitate such a reaction. For example, studies on related 4-halonitro-pyrazolecarboxylic acids have shown that the halogen can be displaced by nucleophiles like arylamines. osti.gov This suggests that a hypothetical halo-derivative of this compound could undergo similar nucleophilic substitutions.

Derivatization Strategies at the N-1 Position

The N-1 position of the pyrazole ring is a primary site for derivatization. The proton on the N-1 nitrogen is acidic and can be removed by a base, generating a pyrazolate anion. This anion is a potent nucleophile that readily reacts with various electrophiles, allowing for the introduction of a wide range of substituents. chim.it

Common derivatization strategies at the N-1 position include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydride leads to the corresponding N-1 alkylated pyrazoles.

N-Arylation: Introduction of an aryl group can be achieved through reactions with activated aryl halides or via cross-coupling reactions. For instance, N-phenyl pyrazoles are common motifs in medicinal chemistry. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-1 acylated derivatives.

Other N-Functionalizations: The N-1 position can also be functionalized with other groups, such as a nitro group (N-nitration) or by reaction with Michael acceptors. nih.gov

The electron-withdrawing nitro and cyano groups increase the acidity of the N-H proton, potentially facilitating its removal under milder basic conditions compared to unsubstituted pyrazole.

Formation of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry. chim.it A key and often initial transformation in these synthetic pathways is the reduction of the 3-nitro group to a 3-amino group. This yields the versatile intermediate, 3-amino-1H-pyrazole-4-carbonitrile, which possesses the necessary functionalities to undergo cyclocondensation reactions. The amino group acts as a nucleophile, while the adjacent cyano group can participate in cyclization, leading to the formation of a new ring fused to the pyrazole core.

Pyrazolo[3,4-d]pyrimidines: This important class of fused heterocycles can be synthesized from 3-amino-1H-pyrazole-4-carbonitrile. The ortho-amino-nitrile functionality is a classic precursor for building a fused pyrimidine (B1678525) ring. For example, reaction with formamide (B127407) or formic acid can lead to the formation of pyrazolo[3,4-d]pyrimidin-4-amine or pyrazolo[3,4-d]pyrimidin-4-one, respectively. google.com A variety of reagents can be used to construct the pyrimidine ring, leading to diverse substitution patterns on the final fused system. nih.gov

Imidazopyrazoles: The synthesis of imidazo[1,2-b]pyrazoles can also be envisioned starting from the reduced amine. The 3-amino-pyrazole intermediate can react with α-haloketones. The reaction typically proceeds via initial N-alkylation of the ring nitrogen followed by intramolecular cyclization between the exocyclic amino group and the ketone carbonyl, leading to the fused imidazole (B134444) ring.

| Reactant for Cyclization | Resulting Fused System | Typical Conditions | Reference |

|---|---|---|---|

| Formamide | Pyrazolo[3,4-d]pyrimidin-4-amine | Heating, elevated temperature | google.com |

| Urea | Pyrazolo[3,4-d]pyrimidine-4,6-dione | Fusion/Heating | |

| Carbon Disulfide | Pyrazolo[3,4-d]pyrimidine-4-thione | Base, e.g., Pyridine (B92270) | |

| Isothiocyanates (R-NCS) | N-Substituted Pyrazolo[3,4-d]pyrimidin-4-amines | Heating in solvent like DMF or pyridine |

The pyrazolo[3,4-b]pyridine scaffold is another key heterocyclic system accessible from this compound following reduction. The resulting 3-amino-1H-pyrazole-4-carbonitrile is a common starting material for constructing a fused pyridine ring through reactions with 1,3-bielectrophilic compounds. chim.itpreprints.org

Established synthetic strategies include:

Friedländer Annulation: Condensation with α,β-unsaturated ketones or aldehydes in the presence of a catalyst can yield highly substituted pyrazolo[3,4-b]pyridines. nih.govmdpi.com

Reaction with 1,3-Dicarbonyl Compounds: Condensation with compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) leads to the formation of pyrazolo[3,4-b]pyridines with specific substitution patterns. nih.gov

Multicomponent Reactions: Efficient, one-pot multicomponent reactions involving the aminopyrazole, an aldehyde, and an active methylene (B1212753) compound are also employed to build the fused pyridine ring. preprints.org

| Reagents | Reaction Type | Resulting Product Core | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketones (e.g., chalcones) | Friedländer-type condensation | Substituted Pyrazolo[3,4-b]pyridines | nih.govmdpi.com |

| 1,3-Diketones (e.g., acetylacetone) | Condensation | Dimethyl-substituted Pyrazolo[3,4-b]pyridines | nih.gov |

| Acetonitrile (B52724) derivatives, Aldehyde | Condensation | Pyrazolo[3,4-b]pyridine-5-carbonitriles | semanticscholar.org |

| Ketone, Aldehyde, Ammonium Acetate | Four-component reaction | Substituted Pyrazolo[3,4-b]pyridines | preprints.org |

| 1,4-Dihydropyrano[2,3-c]pyrazoles, Aniline | Ring-opening/closing cascade | Tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates | nih.gov |

The versatility of the 3-amino-1H-pyrazole-4-carbonitrile intermediate allows for the synthesis of a broader array of fused heterocyclic systems. The specific ring system formed depends on the nature of the co-reactant used for the cyclization reaction. For instance, reaction with reagents containing two electrophilic centers can lead to the formation of other six-membered or even seven-membered fused rings. Examples from the literature, starting with related aminopyrazoles, include the synthesis of pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-b]quinolines. semanticscholar.org The construction of these more complex polycyclic structures often involves multi-step sequences where the aminopyrazole is the core building block. semanticscholar.orgmdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular systems. For compounds like 3-Nitro-1H-pyrazole-4-carbonitrile, these methods are invaluable for exploring properties that are difficult or dangerous to measure experimentally.

Density Functional Theory (DFT) is a mainstay of computational chemistry used to investigate the electronic structure of many-body systems. It has been widely applied to study nitrated pyrazole (B372694) derivatives, providing a balance between accuracy and computational cost.

Researchers have employed various DFT functionals and basis sets to model pyrazole-based energetic materials. For instance, in studies of highly nitrated pyrazole isomers, the B3LYP functional with the 6-311+G(d,p) basis set has been used for geometry optimization and frequency calculations to ensure a stable structure is found. nih.gov For related complex pyrazole systems, such as a molecule containing a this compound fragment linked to a nitrofurazan, geometry optimizations have been performed at the M05-2X/aug-cc-pVTZ level of theory, which is noted for providing realistic estimations of both geometry and energetic characteristics. researchgate.net The choice of functional and basis set is critical and is often validated against experimental data when available. These studies provide foundational data on bond lengths, angles, and energies, which are essential for understanding the molecule's stability and reactivity. nih.govresearchgate.net

The arrangement of electrons within a molecule dictates its chemical behavior. Theoretical studies on nitrated pyrazoles delve into their electronic structure to understand the influence of the potent nitro (-NO₂) and cyano (-CN) functional groups. nih.govresearchgate.net

Analysis of the electronic structure often involves examining the distribution of electron density and atomic charges. For example, Natural Bond Orbital (NBO) analysis is a common technique used to study charge transfer and electron density within a molecule. researchgate.net In studies of nitrated pyrazoles, it has been observed that the nitro group acts as a strong electron-withdrawing group, significantly influencing the charge distribution across the pyrazole ring. This electronic effect is a key determinant of the molecule's reactivity and its potential as an energetic material. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP surface illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For pyrazole derivatives, MEP analysis reveals distinct reactive regions. researchgate.netresearchgate.net The areas around the oxygen atoms of the nitro group typically show a strong negative potential (often colored red or yellow), indicating them as sites for electrophilic attack. Conversely, the regions near the pyrazole ring's N-H proton exhibit a positive potential (often colored blue), marking them as potential sites for nucleophilic interaction. researchgate.netbiointerfaceresearch.com In related nitrated pyrazoles, MEP surfaces have been used to understand intermolecular interactions, which are critical for crystal packing and stability. nih.gov The MEP map provides a clear, three-dimensional guide to the molecule's reactive behavior. researchgate.net

Table 1: Interpreting Molecular Electrostatic Potential (MEP) Color Coding This table provides a general guide to interpreting the color scheme used in MEP maps.

| Color | Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Strongest attraction to a positive point charge; site for electrophilic attack. |

| Yellow/Orange | Moderately Negative | Attraction to a positive point charge. |

| Green | Neutral | Region of zero potential. |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In computational studies of nitrated pyrazoles, the HOMO and LUMO energy levels are calculated to assess their electronic properties and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For energetic materials, this gap is an important parameter related to sensitivity and performance. The distribution of the HOMO and LUMO across the molecule can also predict which atoms are most likely to be involved in electron donation (HOMO) and acceptance (LUMO) during a chemical reaction. nih.govwikipedia.org

Table 2: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the energy of the lowest electron-accepting orbital. |

Conformational Analysis and Isomerism

For flexible molecules, conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. In the case of substituted pyrazoles, rotation around single bonds can lead to different conformers.

For instance, in a related molecule, 3-(4-cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, computational studies have explored its cisoid and transoid conformations. mdpi.com These studies, using methods like M05-2X/aug-cc-pVTZ, calculated the relative energies of these conformers, finding that the cisoid form is more stable by 1.5 kcal/mol. mdpi.com This stability was attributed to intramolecular interactions, such as hydrogen bonds and π-π interactions between substituents. mdpi.com Such analyses are crucial for understanding how the molecule will behave in different environments and how it will pack in a crystal lattice, which is a key factor for energetic materials. The existence of different tautomers (e.g., 1H, 2H) of the pyrazole ring is another aspect of isomerism that is critical to consider in computational studies.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights into transition states and reaction kinetics that are often inaccessible through experimental means alone.

The Molecular Electron Density Theory (MEDT) is one framework used to explain reaction mechanisms. For example, MEDT has been applied to study the [3+2] cycloaddition reaction that forms pyrazole rings. nih.gov Theoretical studies on the reaction of nitrylimines with nitropropenes showed that while multiple reaction pathways were kinetically favorable, one was significantly more probable, leading to a specific pyrazoline product which then converted to a nitropyrazole. nih.gov Similarly, DFT calculations (using functionals like wb97xd) have been employed to explore the regioselectivity and molecular mechanism of cycloaddition reactions that form other nitro-substituted heterocycles, such as isoxazolines. nih.govmdpi.com These studies analyze the Gibbs free energy of activation and reaction to predict the most likely products and can determine whether a reaction proceeds in a single step or through intermediates. nih.gov Such computational elucidation is vital for designing efficient synthetic routes to this compound and other related energetic compounds.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic behavior and intermolecular interactions of this compound at the atomic level. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally related nitropyrazole derivatives and general principles of intermolecular forces. These studies allow for a theoretical exploration of the non-covalent interactions that govern the compound's solid-state packing, solvation, and potential interactions with other molecules.

The primary intermolecular interactions expected to dictate the molecular assembly of this compound include hydrogen bonding, dipole-dipole interactions, and π-π stacking. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and acceptor (the sp2 hybridized nitrogen atom). The nitro group (-NO2) and the cyano group (-C≡N) are strong electron-withdrawing groups, creating a significant dipole moment across the molecule and providing additional sites for electrostatic interactions.

In silico investigations of similar nitro-containing heterocyclic compounds reveal the crucial role of hydrogen bonds and other weak interactions in stabilizing their crystal structures. For instance, studies on other pyrazole derivatives have highlighted the formation of robust N-H···N and C-H···O hydrogen bonds, which lead to the formation of centrosymmetric dimers and more extended supramolecular networks. nih.gov The presence of the highly electronegative oxygen atoms of the nitro group and the nitrogen atom of the cyano group in this compound makes them potent hydrogen bond acceptors.

The development of accurate force fields is a critical prerequisite for reliable MD simulations. researchgate.neteurasianjournals.comresearchgate.netwikipedia.orgfrontiersin.org For nitro compounds, specialized force field parameters, such as those developed for the CHARMM force field, are necessary to correctly model the electrostatic and van der Waals interactions involving the nitro group. researchgate.net These parameters are often derived from high-level quantum mechanical calculations to reproduce experimental data like densities and hydration energies. researchgate.net

A hypothetical molecular dynamics simulation of this compound in a condensed phase would likely reveal a complex interplay of the aforementioned interactions. The simulation would track the trajectories of individual molecules, allowing for the calculation of radial distribution functions to identify preferential distances between interacting atomic sites. Analysis of these trajectories would also quantify the persistence and geometry of hydrogen bonds and the relative orientation of stacked pyrazole rings.

To illustrate the potential findings from such a simulation, the following interactive data table presents hypothetical interaction energies for different types of intermolecular contacts that could be formed by this compound. These values are based on typical interaction strengths observed in related chemical systems.

Interactive Data Table: Hypothetical Intermolecular Interaction Energies for this compound

| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H (pyrazole) ··· N (pyrazole) | -5.0 to -8.0 |

| Hydrogen Bond | N-H (pyrazole) ··· O (nitro) | -4.0 to -7.0 |

| Hydrogen Bond | C-H (pyrazole) ··· O (nitro) | -1.5 to -3.0 |

| Hydrogen Bond | C-H (pyrazole) ··· N (cyano) | -1.0 to -2.5 |

| π-π Stacking | Pyrazole Ring ··· Pyrazole Ring | -2.0 to -5.0 |

| Dipole-Dipole | C-NO2 ··· C-NO2 | -1.0 to -4.0 |

| Dipole-Dipole | C-CN ··· C-CN | -1.0 to -3.5 |

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual interaction energies would require specific computational calculations for this compound.

Advanced Applications in Chemical Sciences

Building Block in Organic Synthesis

The reactive nature of the nitro and nitrile functional groups, combined with the stable pyrazole (B372694) ring, makes 3-Nitro-1H-pyrazole-4-carbonitrile a valuable precursor in the synthesis of more complex molecules.

Precursor for Complex Polyheterocyclic Architectures

The pyrazole ring system, along with its nitro and nitrile substituents, can participate in various cyclization reactions to form more intricate polyheterocyclic compounds. These resulting structures often exhibit a wide range of biological activities and other valuable properties. The presence of both nitro and nitrile groups offers multiple reaction sites for further functionalization and ring annulation. For instance, the nitrile group can undergo nucleophilic addition or reduction, leading to a variety of substituted pyrazole derivatives which can then be used to construct fused heterocyclic systems. Research has shown that pyrazole derivatives can be fused with other rings like benzene, pyrimidone, and pyridine (B92270) to create scaffolds such as indazole, pyrazolopyrimidinone, and pyrazolopyridine, respectively. nih.gov

Scaffold for Combinatorial Library Synthesis

The structural and electronic properties of pyrazoles make them a key scaffold in the development of new drugs and other functional molecules. nih.gov The synthesis of pyrazole libraries is a common strategy in drug discovery to explore a wide chemical space. This compound can serve as a foundational scaffold for creating such libraries. By systematically modifying the nitro and nitrile groups, and by substituting the N-H proton of the pyrazole ring, a vast array of derivatives can be generated. This approach allows for the high-throughput synthesis and screening of compounds for desired biological activities.

Role in Materials Science Research

The unique properties of this compound also lend themselves to applications in the field of materials science, particularly in the development of energetic materials and coordination polymers.

Precursors for Energetic Materials (e.g., Polynitropyrazoles)

Nitropyrazole-based compounds have garnered significant attention in the field of energetic materials due to their high heats of formation, high densities, and tunable thermal stabilities and detonation performances. nih.gov While simple nitropyrazoles often have unsatisfactory energetic properties on their own, they serve as crucial intermediates for the synthesis of higher-performing energetic materials. nih.gov The introduction of additional nitro groups or other energetic moieties onto the pyrazole ring can significantly enhance its energetic characteristics. For example, the introduction of a polynitromethyl group into a heterocyclic compound is a known strategy to increase oxygen content and improve energetic properties. nih.gov

| Compound | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) |

| 3-Nitropyrazole (3-NP) | 1.57 | 7.02 | 20.08 |

| 4-Nitropyrazole (4-NP) | 1.52 | 6.86 | 18.81 |

| Data sourced from a comparative study of monopyrazoles. nih.gov |

Applications in Coordination Chemistry as Ligands

The nitrogen atoms of the pyrazole ring and the nitrile group in this compound can act as coordination sites for metal ions. This allows the compound to function as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). The resulting materials can exhibit interesting properties, such as specific optical or electrical characteristics, which can be tailored by the choice of the metal ion and the coordination geometry.

Probe in Mechanistic Organic Chemistry

The reactivity of this compound makes it a useful tool for studying reaction mechanisms in organic chemistry. The electron-withdrawing nature of the nitro and nitrile groups significantly influences the reactivity of the pyrazole ring, making it susceptible to certain types of reactions. For instance, pyrazolines, which are partially reduced forms of pyrazoles, are known to undergo various transformations due to the presence of an unsaturated bond and nitrogen atoms. nih.gov By studying the reactions of this compound and its derivatives, chemists can gain insights into the electronic effects of substituents on reaction pathways and the stability of intermediates. For example, theoretical studies have been conducted to understand the mechanism of cycloaddition reactions involving pyrazole precursors. nih.gov

Future Directions and Emerging Research Avenues for 3 Nitro 1h Pyrazole 4 Carbonitrile

The landscape of chemical research is continually evolving, driven by the dual needs for innovation and sustainability. For a specialized compound such as 3-Nitro-1H-pyrazole-4-carbonitrile, future research is poised to explore greener synthetic pathways, novel functionalizations, deeper mechanistic understanding, and the synergy between computational and experimental methods. These avenues promise to unlock new applications and a more fundamental comprehension of its chemical behavior.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 3-nitro-1H-pyrazole-4-carbonitrile?

- Molecular formula : C₄H₂N₄O₂ (average mass: 138.086 g/mol) .

- Spectral characteristics : The nitrile group (C≡N) exhibits a strong IR absorption at ~2230 cm⁻¹, while the nitro group (NO₂) shows characteristic peaks at ~1545 cm⁻¹ (asymmetric stretch) and ~1349 cm⁻¹ (symmetric stretch) .

- Crystallography : X-ray diffraction analysis (e.g., SHELX programs) is critical for resolving its planar pyrazole ring and nitro/cyano substituent orientations .

Q. What synthetic methodologies are commonly used to prepare this compound?

- Base method : Diazotization of 5-amino-1H-pyrazole-4-carbonitrile with NaNO₂ in HCl at 0°C, followed by nitration .

- Alternative routes : Multi-component reactions using water as a solvent under mild conditions (e.g., catalyst-free synthesis of pyrazole-carbonitrile hybrids) .

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) achieves >95% purity .

Q. How is the purity and identity of this compound validated experimentally?

- Chromatography : TLC (Rf = 0.08–0.58 in cyclohexane/ethyl acetate) and HPLC for purity assessment .

- Spectroscopy :

- ¹H NMR : Pyrazole protons appear as singlets at δ 7.54–9.04 ppm, with nitro/cyano groups causing deshielding .

- ¹³C NMR : Nitrile carbons resonate at ~83–112 ppm, while nitro-substituted carbons appear at ~135–150 ppm .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in heterocyclic chemistry?

- Regioselectivity : The nitro group directs electrophilic substitution to the C-5 position, enabling triazole or triazenyl hybrid synthesis (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

- Nucleophilic attacks : The cyano group undergoes hydrolysis to carboxylic acids or reacts with amines to form amidines .

- Data contradiction : Conflicting reports on nitration efficiency (45–88% yields) suggest solvent polarity and temperature sensitivity .

Q. What strategies address challenges in crystallizing this compound derivatives for structural studies?

- Co-crystallization : Use of bulky counterions (e.g., diisopropylamine) improves crystal lattice stability .

- Twinned data refinement : SHELXL’s twin law refinement handles pseudo-merohedral twinning in high-symmetry space groups .

- Table: Crystallographic parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| R-factor | <0.05 | |

| Twinning fraction | 0.32–0.45 |

Q. How can computational modeling complement experimental data in studying this compound’s electronic properties?

- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps to identify reactive sites .

- MD simulations : Solvent effects (e.g., water vs. DMSO) on conformational stability .

- Validation : Overlay computed IR/NMR spectra with experimental data to refine force fields .

Q. What are the limitations of current synthetic routes to this compound, and how can they be optimized?

- Yield limitations : Diazonium salt intermediates are prone to decomposition;改用 low-temperature (−10°C) or microfluidic reactors improves stability .

- Scalability : Batch processes suffer from mixing inefficiencies; continuous-flow systems enhance reproducibility .

- Green chemistry : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) in extractions to reduce toxicity .

Methodological Notes

- References : Prioritize peer-reviewed synthesis protocols (e.g., Beilstein Journal of Organic Chemistry) over vendor catalogs .

- Safety : Nitro compounds are explosive; avoid grinding and use spark-free equipment .

- Data reporting : Include Rf values, NMR shifts, and IR peaks in publications for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.